An In-depth Technical Guide to 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (CAS 1337880-81-5), a molecule of significant interest in medicinal chemistry. By combining the structural features of both morpholine and pyrrolidine, this compound represents a promising scaffold for the development of novel therapeutics across various disease areas. This document will delve into its chemical rationale, potential physicochemical properties, proposed synthesis and characterization, and hypothesized biological applications, offering a forward-looking perspective for researchers in the field.
Introduction: The Strategic Combination of Privileged Heterocycles
The design of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is a testament to the power of scaffold hopping and the strategic incorporation of "privileged structures" in drug discovery. Both the morpholine and pyrrolidine rings are well-established pharmacophores, each conferring unique and advantageous properties to a drug candidate.[1][2][3][4]
The morpholine moiety is a versatile heterocyclic motif frequently found in approved drugs and experimental therapeutics.[1][2] Its inclusion is often driven by its ability to improve physicochemical and pharmacokinetic properties.[1][2] The presence of the ether oxygen can enhance aqueous solubility and act as a hydrogen bond acceptor, while the saturated ring is generally metabolically stable.[5][6] Furthermore, the basic nitrogen of the morpholine ring can be crucial for target engagement.
The pyrrolidine ring, a five-membered saturated heterocycle, is another cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[3][7] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[4] The nitrogen atom of the pyrrolidine ring provides a key point for substitution and can act as a hydrogen bond donor or acceptor, contributing to the molecule's overall pharmacological profile.[7]
By tethering a morpholine ring via an ethyl linker to the nitrogen of a 3-aminopyrrolidine core, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride emerges as a novel chemical entity with the potential for diverse biological activities. The primary amine at the 3-position of the pyrrolidine ring offers a reactive handle for further chemical modification, making this compound a versatile building block for combinatorial library synthesis.
Physicochemical Properties: A Predictive Analysis
While extensive experimental data for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is not widely published, we can predict its key physicochemical properties based on its structure. These properties are critical for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H21N3O·3HCl | Based on its chemical structure. |
| Molecular Weight | 308.68 g/mol | Calculated from the molecular formula.[8] |
| Form | Trihydrochloride salt | The presence of three basic nitrogen atoms (one in the pyrrolidine ring, one in the morpholine ring, and the primary amine) allows for the formation of a stable trihydrochloride salt. This salt form is expected to be a crystalline solid with enhanced aqueous solubility and stability compared to the free base. |
| Aqueous Solubility | High | The hydrochloride salt form and the presence of polar functional groups (amines, ether) are expected to confer good water solubility. |
| pKa | Multiple basic centers | The compound has three basic nitrogen atoms. The pyrrolidine and morpholine nitrogens will have pKa values typical for secondary and tertiary amines, respectively. The primary amine will also have a characteristic pKa. These values will influence the charge state of the molecule at physiological pH. |
| LogP (Lipophilicity) | Low to moderate | The presence of multiple polar groups suggests a lower LogP value, which can be advantageous for certain therapeutic targets but may limit blood-brain barrier permeability. |
Synthesis and Characterization: A Proposed Synthetic Workflow
A plausible and efficient synthesis of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride can be envisioned through a multi-step process, as outlined below. This proposed pathway utilizes commercially available starting materials and well-established chemical transformations.
Proposed Synthetic Protocol
Step 1: Boc-protection of 3-aminopyrrolidine.
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Dissolve commercially available 3-aminopyrrolidine in a suitable solvent such as dichloromethane (DCM).
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Add di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine (TEA).
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Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Work up the reaction to isolate the N-Boc protected 3-aminopyrrolidine.
Step 2: N-alkylation with 2-morpholinoethyl chloride.
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Dissolve the Boc-protected 3-aminopyrrolidine in a polar aprotic solvent like dimethylformamide (DMF).
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Add a base such as potassium carbonate (K2CO3) and 2-morpholinoethyl chloride.
-
Heat the reaction mixture to drive the alkylation to completion.
-
Purify the product by column chromatography.
Step 3: Boc-deprotection.
-
Dissolve the product from Step 2 in a solvent like DCM or dioxane.
-
Add a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA).
-
Stir at room temperature until the deprotection is complete.
Step 4: Formation of the trihydrochloride salt.
-
If not already in the hydrochloride form, dissolve the free base in a suitable solvent like diethyl ether or isopropanol.
-
Bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent.
-
Collect the precipitated solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride.
Characterization
The identity and purity of the synthesized 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
While publicly accessible spectral data is limited, some suppliers may provide this information upon request.[9]
Potential Biological Applications and Mechanism of Action: A Hypothesis-Driven Approach
The unique combination of the morpholine and 3-aminopyrrolidine scaffolds suggests a broad range of potential biological activities for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride. The following are hypothesized therapeutic areas and mechanisms of action based on the known pharmacology of related compounds.
Central Nervous System (CNS) Disorders
Both morpholine and pyrrolidine derivatives have shown significant potential in the treatment of neurodegenerative diseases.[5] The morpholine ring can improve blood-brain barrier permeability, a critical factor for CNS-acting drugs.[5] Pyrrolidine-containing compounds have been investigated for their anticonvulsant and other CNS activities.[4] The primary amine of the target molecule could be further functionalized to target specific receptors or enzymes in the brain, such as those implicated in Alzheimer's or Parkinson's disease.[5]
Oncology
The morpholine ring is a component of several anticancer drugs.[2] Its incorporation can lead to compounds that inhibit key enzymes involved in cancer cell proliferation and survival.[1] Similarly, pyrrolidine derivatives have been explored as anticancer agents.[4] The structural features of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride make it a candidate for targeting kinases, a class of enzymes often dysregulated in cancer.
Infectious Diseases
The versatile nature of morpholine- and pyrrolidine-based compounds extends to their potential as antimicrobial and antiviral agents.[2][5][10] The basic nitrogens in the target molecule could interact with key residues in microbial enzymes or disrupt cell membrane integrity. The primary amine provides a site for the attachment of various pharmacophores known to possess antimicrobial activity.
Conclusion and Future Directions
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is a promising, yet underexplored, chemical entity that stands at the intersection of established and successful medicinal chemistry strategies. The strategic fusion of the morpholine and pyrrolidine scaffolds provides a robust framework for the development of novel drug candidates with potentially favorable ADME properties and diverse biological activities.
Future research should focus on the efficient synthesis and thorough characterization of this compound. Subsequently, a broad biological screening campaign is warranted to elucidate its pharmacological profile. The primary amine at the 3-position of the pyrrolidine ring is a key feature that should be leveraged for the creation of focused libraries to explore structure-activity relationships (SAR) for any identified biological activities. This systematic approach will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
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Bolognesi, M. L. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
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Hassan, M., et al. (Year not specified). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
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Pathak, S., et al. (2019). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available at: [Link]
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Gora, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Autechem. (Year not specified). Cas no 1337880-81-5 (1-(2-Morpholinoethyl)pyrrolidin-3-amine Trihydrochloride). Autechem. Available at: [Link]
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ChemBuyersGuide.com, Inc. (Year not specified). Neostar United Industrial Co., Ltd. (Page 36). ChemBuyersGuide.com, Inc.. Available at: [Link]
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ChemBuyersGuide.com, Inc. (Year not specified). abcr GmbH (Page 44). ChemBuyersGuide.com, Inc.. Available at: [Link]
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Patel, T., et al. (2025). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. Available at: [Link]
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BIOFOUNT. (Year not specified). 1-(2-Morpholinoethyl)pyrrolidin-3-amine Trihydrochloride. BIOFOUNT. Available at: [Link]
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